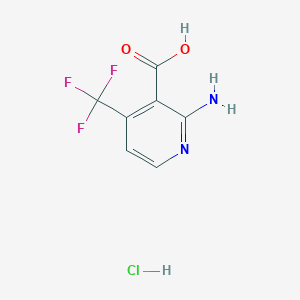

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

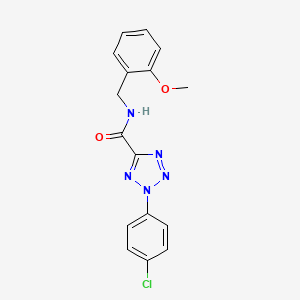

“2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287331-13-7 . It has a molecular weight of 242.58 . It is a powder in physical form and is typically stored at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis process involves a series of chemical reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” are complex and involve multiple steps . The compound can be synthesized by chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O and dimethyl sulfoxide under certain conditions .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .Applications De Recherche Scientifique

Biochemical Reagent

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a crucial component in various biochemical assays and experiments.

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of an active pharmaceutical ingredient (API) that becomes a part of the API. It’s a critical component in the production of various pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Synthesis of Pyridine-based Ligands

It can be used for synthesizing pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations . This makes it valuable in the field of organic chemistry.

Preparation of (trifluoromethyl)pyridyllithiums

The compound is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These are important intermediates in various organic reactions.

Synthesis of Metal-Organic Frameworks (MOFs)

It’s used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis.

Synthesis of Methiodide Salts

The compound is used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry and drug design.

Safety and Handling

The compound is classified under GHS07 and comes with a warning. It has hazard statements H302, H315, H319, H335, and several precautionary statements . This information is crucial for researchers and scientists handling the compound in a laboratory setting.

Mécanisme D'action

While the specific mechanism of action for “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is not mentioned in the search results, trifluoromethylpyridines have been found to have various applications in the agrochemical and pharmaceutical industries . For instance, some trifluoromethylpyridines have been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLXBQHUEJZZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287331-13-7 |

Source

|

| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2418232.png)

![1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2418235.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418236.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2418237.png)

![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)